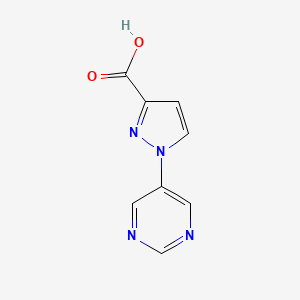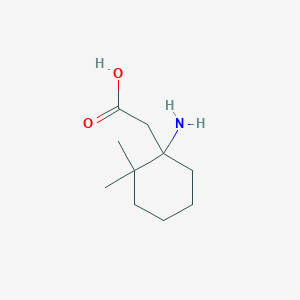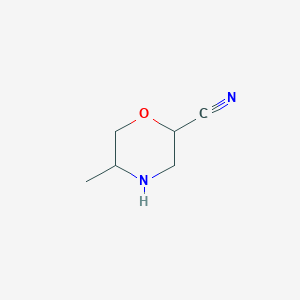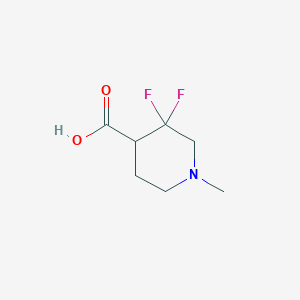![molecular formula C10H12N4 B13068500 1-[(5-Methylpyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13068500.png)
1-[(5-Methylpyridin-3-yl)methyl]-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Methylpyridin-3-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features both pyridine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Methylpyridin-3-yl)methyl]-1H-pyrazol-3-amine typically involves the condensation of 5-methylpyridin-3-ylmethanol with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and requires a solvent like ethanol or tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods: The process may include steps such as alkylation, cyclization, and purification to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Methylpyridin-3-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-[(5-Methylpyridin-3-yl)methyl]-1H-pyrazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(5-Methylpyridin-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
- 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
- 3-(Pyridin-3-ylamino)cyclohex-2-enone
- (3,5-Dimethyl-1H-pyrazol-1-yl)methanol
Comparison: 1-[(5-Methylpyridin-3-yl)methyl]-1H-pyrazol-3-amine stands out due to its unique combination of pyridine and pyrazole rings, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-[(5-methylpyridin-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H12N4/c1-8-4-9(6-12-5-8)7-14-3-2-10(11)13-14/h2-6H,7H2,1H3,(H2,11,13) |
InChI Key |
BXDJBJPCCZPSDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)CN2C=CC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Difluoromethyl)cyclopentyl]methanamine](/img/structure/B13068419.png)
![7-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13068425.png)
![3-(2-furylmethyl)-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13068427.png)
![3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B13068442.png)

![3,3-Dimethyl-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B13068453.png)
![1-[(5-ethylthiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13068455.png)







